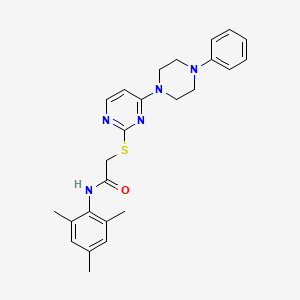![molecular formula C17H20N8O2 B2405401 (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone CAS No. 2319637-92-6](/img/structure/B2405401.png)
(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a part of a series of derivatives that have been designed, synthesized, and evaluated for their inhibition activities against tumor cells and c-Met kinase in vitro .
Synthesis Analysis
The synthesis of similar compounds involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo has been proposed. The developed method is convenient and transition metal-free .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed through methods such as single crystal X-ray diffraction data . These compounds were fully characterized by 1H NMR, 13C NMR, MS, and elemental analysis .
Chemical Reactions Analysis
The synthesized bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .
Physical And Chemical Properties Analysis
The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied . For instance, the azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability ( Td = 305 °C), and very good calculated detonation performance ( Dv = 9200 m s −1 and P = 34.8 GPa) .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound of interest falls within the realm of heterocyclic chemistry, where various heterocyclic compounds, including pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing different moieties, are synthesized from specific reagents. These compounds are characterized by elemental analysis, spectral data, and chemical transformations, illustrating the diverse synthetic routes in heterocyclic chemistry (Abdelhamid, Shokry, & Tawfiek, 2012).
Molecular Structure and Synthesis Routes
The synthesis and structural elucidation of compounds like the 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one demonstrate the complex nature of heterocyclic chemistry. These compounds are synthesized through reactions involving specific reagents, and their structures are confirmed through techniques such as X-ray diffraction, providing insights into the molecular architecture of such heterocyclic compounds (Hwang et al., 2006).
Applications in Medicinal Chemistry
Antimicrobial Activity
Pyridazine derivatives, including those related to the compound of interest, have been synthesized and evaluated for their antimicrobial activities. These studies involve the preparation of substituted pyridazinopyrazolotriazines, which exhibit antimicrobial activity against various microorganisms, highlighting the potential application of these compounds in developing new antimicrobial agents (Deeb, El-Mariah, & Hosny, 2004).
Cytotoxic Antitumor Properties
Triazolo[4,3-b]pyridazinones, related to the compound of interest, have been synthesized and assessed for their in vitro cytotoxic antitumor properties. The synthesis involves 1,3-dipolar cycloaddition of pyridazin-3-ones with specific imines, leading to compounds that are evaluated for their potential as antitumor agents, indicating the relevance of these compounds in cancer research (Rakib et al., 2006).
Insecticidal Activities
Research on N-heterocycles derived from specific core structures, including those related to the compound of interest, demonstrates their application in insecticidal activities. These compounds, synthesized from an acid hydrazide derivative and transformed into various N-heterocycles, show significant larvicidal activity against Culex pipiens larvae. This highlights the potential use of such compounds in developing new insecticides for pest management (Ramadan et al., 2022).
Wirkmechanismus
The mechanism of action of similar compounds involves inhibition of c-Met kinase . c-Met is a unique member of the receptor tyrosine kinases (RTKs) expressed in both normal and malignant cells. It is a cell-surface receptor for hepatocyte growth factor (HGF), a pleiotropic cytokine that conveys a unique combination of pro-migratory, anti-apoptotic, and mitogenic signals .
Zukünftige Richtungen
Future research could focus on further optimizing the synthesis process and exploring the potential applications of these compounds in various fields, such as their use as inhibitors for different types of kinases . Additionally, attempts could be made to design next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group(s) .
Eigenschaften
IUPAC Name |
(6-ethoxypyridazin-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c1-2-27-16-7-4-13(19-21-16)17(26)24-9-3-8-23(10-11-24)15-6-5-14-20-18-12-25(14)22-15/h4-7,12H,2-3,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJSNJPFIHIHLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2405318.png)
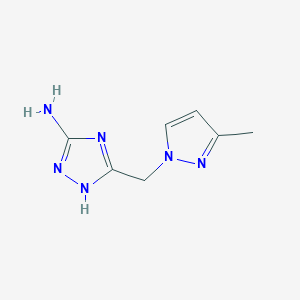
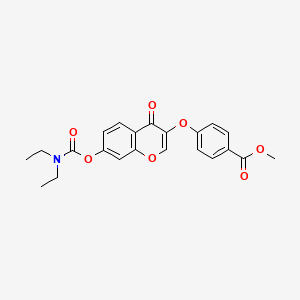
![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2405322.png)
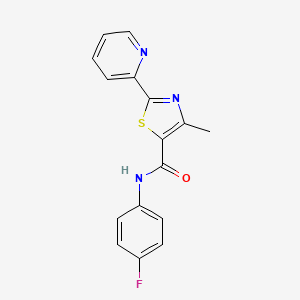
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide](/img/structure/B2405325.png)
![2-oxo-N-(1,3-thiazol-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2405328.png)
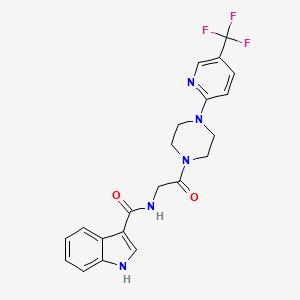
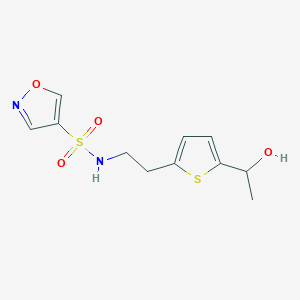
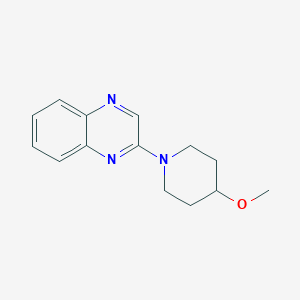

![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)
![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)
